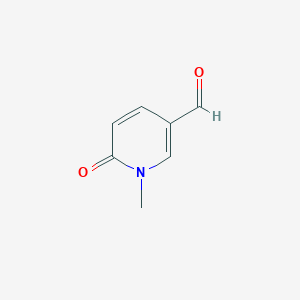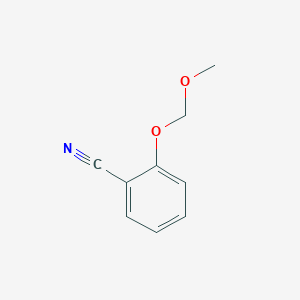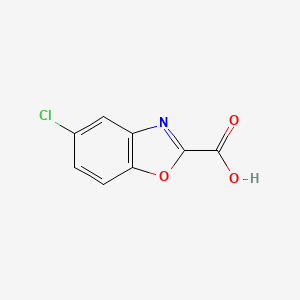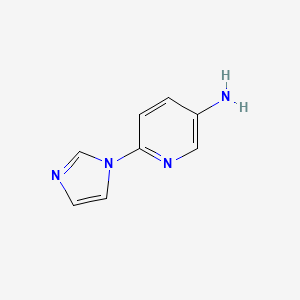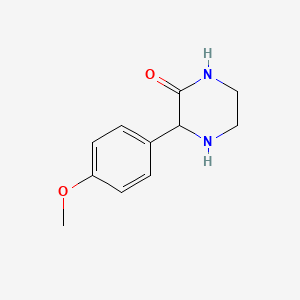
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzylamine is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also used as a fine chemical intermediate .
Synthesis Analysis
There is a report on the synthesis of a related compound, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [(S)-1-(4-methoxybenzyl)-OHIQ, (S)-1a], which is a key synthetic intermediate in the industrial production of dextromethorphan . A new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions to afford (S)-1a in 80% isolated yield and 99% ee at a semipreparative scale (0.4 mmol) .
Chemical Reactions Analysis
In a study, power ultrasound efficiently facilitated the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) 1 in providing protected phenolic ether intermediates for organic synthesis .
Physical And Chemical Properties Analysis
4-Methoxybenzylamine has a molecular weight of 137.18, a melting point of -10°C, a boiling point of 236-237 °C (lit.), a density of 1.05 g/mL at 25 °C (lit.), and is highly soluble in water .
Aplicaciones Científicas De Investigación
Synthesis Methods and Characterization
- The compound and its derivatives are often synthesized through 1,3-dipolar cycloaddition reactions, multi-step reactions, or other specific synthetic pathways. These processes are characterized using techniques like NMR spectroscopy, Elemental Analysis, and MS data to establish their structures (Aouine, El Hallaoui, & Alami, 2014).
Biological Activities and Applications
- Various derivatives of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanamine have been investigated for their biological activities. Studies have shown potential in areas such as antimicrobial activities, lipase and α-glucosidase inhibition, and anticancer evaluations. These activities are significant for the development of new therapeutic agents (Bekircan et al., 2015), (Thomas, Adhikari, & Shetty, 2010).
Electronic and Molecular Properties
- Research includes exploring the electronic properties, thermodynamic parameters, geometric properties, and molecular electrostatic potential of these compounds. Such studies are crucial for understanding their interaction with biological systems and potential applications in drug design (Medetalibeyoğlu, Beytur, & Yüksek, 2018).
Potential as Enzyme Inhibitors
- Some studies have focused on the use of derivatives as enzyme inhibitors, showing potential for treating diseases like Alzheimer's and diabetes. This highlights their significance in medicinal chemistry and pharmaceutical research (Arfan et al., 2018).
Synthesis of Novel Compounds
- Research has also involved the synthesis of novel compounds derived from (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanamine. These new compounds are studied for various applications, including as ligands in chemical reactions and as potential therapeutic agents (Tale, Gopula, & Toradmal, 2015).
Safety And Hazards
Direcciones Futuras
A study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 1 and p-methoxybenzaldehyde 2 . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .
Propiedades
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZJNZKVYUJRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441426 |
Source


|
| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine | |
CAS RN |
199014-16-9 |
Source


|
| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

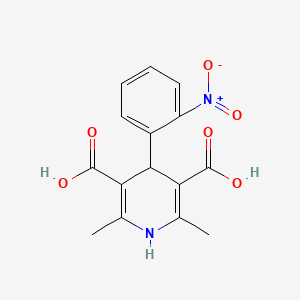

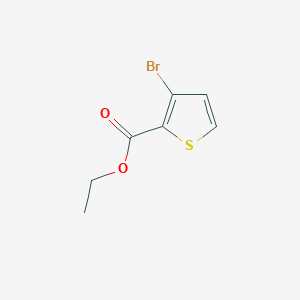

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
